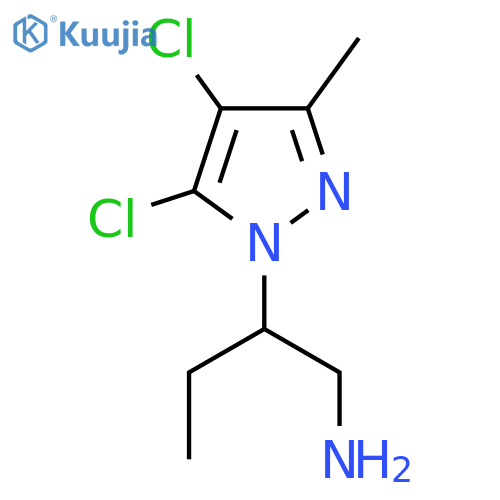

Cas no 1177292-42-0 (2-(4,5-Dichloro-3-methyl-1H-pyrazol-1-yl)butylamine)

2-(4,5-Dichloro-3-methyl-1H-pyrazol-1-yl)butylamine 化学的及び物理的性質

名前と識別子

-

- [2-(4,5-dichloro-3-methyl-1H-pyrazol-1-yl)butyl]amine

- 2-(4,5-dichloro-3-methyl-1H-pyrazol-1-yl)butan-1-amine

- 2-(4,5-dichloro-3-methylpyrazolyl)butylamine

- SBB026818

- STK510229

- FCH1401102

- ST45135571

- 2-(4,5-Dichloro-3-methyl-1H-pyrazol-1-yl)butylamine

-

- MDL: MFCD10699062

- インチ: 1S/C8H13Cl2N3/c1-3-6(4-11)13-8(10)7(9)5(2)12-13/h6H,3-4,11H2,1-2H3

- InChIKey: ACSLOOFGKJYNHL-UHFFFAOYSA-N

- ほほえんだ: ClC1=C(C(C)=NN1C(CN)CC)Cl

計算された属性

- せいみつぶんしりょう: 221.049

- どういたいしつりょう: 221.049

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 13

- 回転可能化学結合数: 3

- 複雑さ: 168

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 43.8

じっけんとくせい

- 密度みつど: 1.4±0.1 g/cm3

- ふってん: 308.5±42.0 °C at 760 mmHg

- フラッシュポイント: 140.4±27.9 °C

- じょうきあつ: 0.0±0.7 mmHg at 25°C

2-(4,5-Dichloro-3-methyl-1H-pyrazol-1-yl)butylamine セキュリティ情報

- シグナルワード:warning

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

2-(4,5-Dichloro-3-methyl-1H-pyrazol-1-yl)butylamine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-232121-0.05g |

2-(4,5-dichloro-3-methyl-1H-pyrazol-1-yl)butan-1-amine |

1177292-42-0 | 95% | 0.05g |

$612.0 | 2024-06-20 | |

| Enamine | EN300-232121-0.1g |

2-(4,5-dichloro-3-methyl-1H-pyrazol-1-yl)butan-1-amine |

1177292-42-0 | 95% | 0.1g |

$640.0 | 2024-06-20 | |

| Enamine | EN300-232121-5.0g |

2-(4,5-dichloro-3-methyl-1H-pyrazol-1-yl)butan-1-amine |

1177292-42-0 | 95% | 5.0g |

$2110.0 | 2024-06-20 | |

| TRC | D063110-500mg |

[2-(4,5-Dichloro-3-methyl-1H-pyrazol-1-yl)butyl]amine |

1177292-42-0 | 500mg |

$ 545.00 | 2022-06-06 | ||

| Enamine | EN300-232121-2.5g |

2-(4,5-dichloro-3-methyl-1H-pyrazol-1-yl)butan-1-amine |

1177292-42-0 | 95% | 2.5g |

$1428.0 | 2024-06-20 | |

| Enamine | EN300-232121-1.0g |

2-(4,5-dichloro-3-methyl-1H-pyrazol-1-yl)butan-1-amine |

1177292-42-0 | 95% | 1.0g |

$728.0 | 2024-06-20 | |

| abcr | AB412974-1g |

[2-(4,5-Dichloro-3-methyl-1H-pyrazol-1-yl)butyl]amine; . |

1177292-42-0 | 1g |

€317.00 | 2024-04-20 | ||

| abcr | AB412974-500mg |

[2-(4,5-Dichloro-3-methyl-1H-pyrazol-1-yl)butyl]amine; . |

1177292-42-0 | 500mg |

€269.00 | 2024-04-20 | ||

| abcr | AB412974-10g |

[2-(4,5-Dichloro-3-methyl-1H-pyrazol-1-yl)butyl]amine; . |

1177292-42-0 | 10g |

€1357.00 | 2024-04-20 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1366717-5g |

2-(4,5-Dichloro-3-methyl-1h-pyrazol-1-yl)butan-1-amine |

1177292-42-0 | 97% | 5g |

¥10080.00 | 2024-08-09 |

2-(4,5-Dichloro-3-methyl-1H-pyrazol-1-yl)butylamine 関連文献

-

Youngjin Ham,Nathan J. Fritz,Gayea Hyun,Young Bum Lee,Jong Seok Nam,Il-Doo Kim Energy Environ. Sci., 2021,14, 5894-5902

-

Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969

-

Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399

-

Myriam Linke,Norifumi Fujita,Jean-Claude Chambron,Valérie Heitz,Jean-Pierre Sauvage New J. Chem., 2001,25, 790-796

-

Danyu Xia,Xiaoqing Lv,Kexian Chen,Pi Wang Dalton Trans., 2019,48, 9954-9958

-

Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890

-

Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556

-

Shuo Wu,Wendou Zhang,Qi Yang,Qing Wei,Gang Xie,Sanping Chen,Shengli Gao CrystEngComm, 2019,21, 583-588

-

Renate Weiß,Sebastian Gritsch,Günter Brader,Branislav Nikolic,Marc Spiller,Julia Santolin,Hedda K. Weber,Nikolaus Schwaiger,Sylvain Pluchon,Kristin Dietel Green Chem., 2021,23, 6501-6514

-

Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230

2-(4,5-Dichloro-3-methyl-1H-pyrazol-1-yl)butylamineに関する追加情報

Introduction to 2-(4,5-Dichloro-3-methyl-1H-pyrazol-1-yl)butylamine (CAS No. 1177292-42-0)

2-(4,5-Dichloro-3-methyl-1H-pyrazol-1-yl)butylamine, identified by the Chemical Abstracts Service Number (CAS No.) 1177292-42-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the pyrazole class, a heterocyclic aromatic ring structure that is widely recognized for its diverse biological activities and pharmacological potential. The presence of chloro and methyl substituents on the pyrazole ring, along with a butylamine side chain, contributes to its unique chemical properties and makes it a promising candidate for further investigation in drug development.

The structural features of 2-(4,5-Dichloro-3-methyl-1H-pyrazol-1-yl)butylamine make it an intriguing molecule for medicinal chemists. The pyrazole core is known to exhibit a wide range of biological effects, including anti-inflammatory, antimicrobial, and anticancer properties. The 4,5-dichloro substitution pattern enhances the electron-withdrawing nature of the ring, which can influence its reactivity and binding affinity to biological targets. Additionally, the 3-methyl group introduces steric hindrance and may affect the compound's solubility and metabolic stability.

The butylamine side chain further modulates the pharmacokinetic profile of this compound. Butylamine derivatives are often explored for their potential as bioactive molecules due to their ability to interact with various enzymatic and receptor systems. In particular, the amine group can participate in hydrogen bonding interactions, which are crucial for drug-receptor binding affinity and specificity. This structural motif has been successfully utilized in the development of several therapeutic agents.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of 2-(4,5-Dichloro-3-methyl-1H-pyrazol-1-yl)butylamine with potential biological targets. Studies suggest that this compound may interact with enzymes involved in signal transduction pathways, making it a candidate for treating diseases associated with aberrant signaling. For instance, preliminary computational studies have indicated that it could bind to kinases and other protein targets relevant to cancer biology.

Moreover, the synthesis of 2-(4,5-Dichloro-3-methyl-1H-pyrazol-1-yl)butylamine has been optimized to enhance yield and purity. Modern synthetic methodologies, such as transition metal-catalyzed cross-coupling reactions and microwave-assisted synthesis, have been employed to streamline the process. These techniques not only improve efficiency but also reduce the environmental impact of chemical production.

In vitro studies have begun to explore the biological activity of 2-(4,5-Dichloro-3-methyl-1H-pyrazol-1-yl)butylamine. Initial experiments have shown promising results in terms of anti-inflammatory effects, particularly when tested against inflammatory cytokines and mediators. The compound's ability to modulate these pathways suggests its potential as a therapeutic agent for conditions such as rheumatoid arthritis and inflammatory bowel disease.

Additionally, research is ongoing to evaluate the compound's efficacy in models of cancer. The pyrazole scaffold is well-documented for its anticancer properties, and modifications such as those present in 2-(4,5-Dichloro-3-methyl-1H-pyrazol-1-yl)butylamine may enhance its cytotoxicity against tumor cells. Preclinical studies are being designed to assess its potential as a single agent or in combination with existing chemotherapeutic drugs.

The pharmacokinetic properties of 2-(4,5-Dichloro-3-methyl-1H-pyrazol-1-yl)butylamine are also being carefully evaluated. Absorption, distribution, metabolism, and excretion (ADME) studies are crucial for determining its suitability for clinical use. Early data suggest that the compound exhibits reasonable oral bioavailability and moderate metabolic clearance rates, indicating a potentially favorable pharmacokinetic profile.

Future directions in the research of 2-(4,5-Dichloro-3-methyl-1H-pyrazol-1-yl)butylamine include exploring its mechanism of action in greater detail. Understanding how this compound interacts with biological targets at the molecular level will provide insights into its therapeutic potential and help guide further optimization efforts. Additionally, formulation studies are being conducted to improve its delivery and bioavailability.

The development of novel pharmaceutical agents relies heavily on interdisciplinary collaboration between chemists, biologists, pharmacologists, and clinicians. The investigation of compounds like 2-(4,5-Dichloro-3-methyl-1H-pyrazol-1-yibutylamine) exemplifies this collaborative approach. By integrating synthetic chemistry with biological evaluation, researchers can accelerate the discovery of new treatments for human diseases.

In conclusion, 2-(4,5-Dichloro - 3 - methyl - 1H - pyrazol - 1 - yl ) butylamine ( CAS No . 1177292 - 42 - 0 ) represents a promising candidate for further pharmaceutical development . Its unique structural features , combined with preliminary evidence of biological activity , make it an exciting subject for future research . As our understanding of disease mechanisms continues to evolve, compounds like this one will play an increasingly important role in developing innovative therapies .

1177292-42-0 (2-(4,5-Dichloro-3-methyl-1H-pyrazol-1-yl)butylamine) 関連製品

- 1351659-96-5(1-(3-fluorophenyl)-N-{2-hydroxy-2-4-(trifluoromethyl)phenylethyl}methanesulfonamide)

- 1806016-71-6(3-Amino-2-(chloromethyl)-5-(difluoromethyl)pyridine-6-acetic acid)

- 127972-17-2(2-(benzyloxy)-5-methylphenylboronic acid)

- 1159826-64-8(2,8-diazaspiro[4.5]decane;dihydrochloride)

- 1700496-85-0(4-(chloromethyl)-1-(3-fluorobenzyl)-1H-imidazole)

- 1804366-53-7(Ethyl 4-(chloromethyl)-6-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-2-acetate)

- 144003-49-6(methyl 8-(benzyloxy)-4-(2-hydroxyethyl)-2-naphthoate)

- 303017-42-7(1-(4-chlorobenzoyl)-3,5-dimethyl-4-(2-nitrophenyl)sulfanyl-1H-pyrazole)

- 538339-61-6(2-(4-ETHYL-PIPERAZIN-1-YL)-9-METHYL-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDINE-3-CARBALDEHYDE)

- 312748-54-2(N-5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl-2-fluorobenzamide)